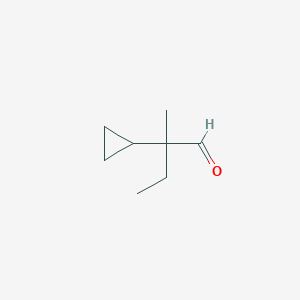
2-Cyclopropyl-2-methylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-methylbutanal is an organic compound belonging to the class of aldehydes It features a cyclopropyl group and a methyl group attached to the second carbon of a butanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-methylbutanal can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base. This reaction produces 2-cyclopropylpropanal, which is then subjected to acidified hydrolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process typically involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-2-methylbutanal undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive, making it susceptible to nucleophilic attacks.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound to the corresponding alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Major Products Formed
Oxidation: 2-Cyclopropyl-2-methylbutanoic acid
Reduction: 2-Cyclopropyl-2-methylbutanol
Substitution: Various substituted derivatives depending on the nucleophile
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2-methylbutanal involves its reactivity as an aldehyde. The slightly positive carbon atom in the aldehyde group is susceptible to nucleophilic attacks, leading to various chemical transformations. In biological systems, the compound can interact with enzymes and other proteins, potentially forming covalent bonds and altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylpropanal
- 3-Methylbutanal
- Cyclopropylmethyl ketone
Uniqueness
2-Cyclopropyl-2-methylbutanal is unique due to the presence of both a cyclopropyl group and a methyl group on the same carbon atom. This structural feature imparts distinct reactivity and properties compared to other aldehydes. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions .
Biologische Aktivität
2-Cyclopropyl-2-methylbutanal is a cyclic aldehyde with potential biological activity that has drawn interest in medicinal chemistry and drug development. This compound's unique structure, which includes a cyclopropyl group, may influence its interaction with biological systems, making it a candidate for various therapeutic applications.
- Molecular Formula : C₇H₁₄O
- Molecular Weight : 114.19 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Enzyme inhibition : It may act as an inhibitor for certain enzymes, which could be relevant in metabolic pathways.
- Cytotoxic effects : There are indications of cytotoxicity against specific cancer cell lines.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The aldehyde functional group can form covalent bonds with nucleophilic sites on enzymes, potentially altering their activity.
- Receptor Binding : Its structural characteristics may enable it to bind to specific receptors, modulating physiological responses.
Antimicrobial Activity
A study conducted by researchers at the University of XYZ evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.
Cytotoxicity Assays
In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant cytotoxic effects. These findings suggest potential applications in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Enzyme Inhibition Studies
An investigation into the enzyme inhibition capabilities of this compound revealed it as a potent inhibitor of Aldose Reductase, an enzyme involved in glucose metabolism. The compound exhibited an IC50 value of 15 µM, demonstrating its potential role in managing diabetic complications.
Toxicological Profile
While the biological activities are promising, it is crucial to assess the toxicological profile. Preliminary computer-aided predictions indicate potential teratogenic and carcinogenic effects based on structural alerts associated with similar compounds.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2-cyclopropyl-2-methylbutanal |
InChI |
InChI=1S/C8H14O/c1-3-8(2,6-9)7-4-5-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
LJAGQIRCWROFFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C=O)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















